BenchChemオンラインストアへようこそ!

Biib-028

Pharmacokinetics Hsp90 Inhibitor Clinical Trial

BIIB-028 (CF3647) is a phosphate pro-drug Hsp90 inhibitor distinct for its pharmacokinetic profile enabling twice-weekly dosing. The active metabolite CF2772 (t1/2=2.1 h) drives robust Hsp70 induction (>7.5-fold at ≥48 mg/m²) serving as a validated, clinically accessible PD biomarker. This makes BIIB-028 the direct translational tool for building PK/PD models, interrogating intermittent vs. continuous Hsp90 inhibition, and designing rational combination therapies in xenograft studies linked to clinical exposure data. Procure high-purity BIIB-028 to advance oncology research with a compound that bridges in vitro IC50 (0.125 µg/mL) to clinically achievable plasma concentrations.

Molecular Formula C19H21ClN5O5P
Molecular Weight 465.8 g/mol
CAS No. 911398-13-5
Cat. No. B611962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiib-028
CAS911398-13-5
SynonymsBIIB028;  BIIB 028;  BIIB-028.
Molecular FormulaC19H21ClN5O5P
Molecular Weight465.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O
InChIInChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28)
InChIKeyBMZGPNGECPQAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIIB-028 (CAS 911398-13-5) Supplier Guide: Properties and Preclinical Profile


BIIB-028 (CF3647) is an orally active small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) with potential antineoplastic activity [1]. It functions as a phosphate pro-drug that is designed to be metabolized in vivo to its active metabolite, CF2772, which targets the ATP-binding site of Hsp90 [2]. This action disrupts Hsp90 function, leading to the proteasomal degradation of client proteins critical for cancer cell survival and proliferation .

Why Generic Hsp90 Inhibitor Substitution for BIIB-028 May Compromise Research Outcomes


While multiple small-molecule Hsp90 inhibitors exist, they are not interchangeable due to significant differences in pharmacokinetics (PK), pharmacodynamics (PD), and clinical tolerability. BIIB-028 is a prodrug with a distinct PK profile [1] that enables a unique twice-weekly dosing schedule and shows a specific PD response [2]. In contrast, other in-class compounds like 17-AAG, ganetespib (STA-9090), and luminespib (NVP-AUY922) exhibit different half-lives and dosing regimens, making direct substitution without re-optimization of experimental protocols a source of variability [3]. The following quantitative evidence details these critical differentiators.

BIIB-028 (911398-13-5) vs. Comparator Compounds: Quantitative Performance Data Guide


Active Metabolite (CF2772) Half-Life Comparison to Ganetespib (STA-9090)

The active metabolite of BIIB-028, CF2772, exhibits a plasma half-life of 2.1 hours [1]. This is considerably shorter than the terminal half-life reported for ganetespib (STA-9090), which was approximately 7.54 hours (±2.64) in a comparable Phase I clinical trial [2]. This difference in PK can significantly influence dosing frequency and the duration of target inhibition, which are key factors for experimental design in both in vivo and clinical studies.

Pharmacokinetics Hsp90 Inhibitor Clinical Trial

In Vitro Potency (IC50) of BIIB-028's Active Metabolite vs. Human Pharmacokinetics

The active metabolite of BIIB-028, CF2772, demonstrated an IC50 of 0.125 µg/mL for inhibition of tumor cell growth in vitro [1]. This value serves as a critical benchmark, as the human plasma concentrations of CF2772 achieved at doses ≥92 mg/m² in the Phase I study were reported to be substantially greater than this IC50 [1]. While a direct comparator from the same study is not available, this relationship between in vitro potency and clinically achievable concentration is a key validation of the prodrug's design and a differentiator from compounds where effective concentrations are not reached or maintained.

Pharmacodynamics Tumor Cell Growth IC50

On-Target Pharmacodynamic Modulation: Hsp70 Induction in PBMCs

BIIB-028 treatment resulted in significant pharmacodynamic (PD) changes consistent with Hsp90 inhibition. In the Phase I study, all patients receiving doses ≥48 mg/m² showed a significant increase (>7.5-fold above baseline) in Hsp70 levels in peripheral blood mononuclear cells (PBMCs) [1]. This level of induction serves as a direct measure of target engagement. While other Hsp90 inhibitors also induce Hsp70, the specific magnitude and consistency of response at this defined dose threshold is a quantifiable characteristic of BIIB-028's PD profile.

Pharmacodynamics Hsp70 Biomarker

Clinical Stability Rate in a Phase I Solid Tumor Population

In a Phase I study of 41 patients with advanced solid tumors, treatment with BIIB-028 resulted in stable disease for at least 24 weeks (8 cycles) in 5 patients (12%), with individual durations of 6, 6, 8, 12.5, and 19 months [1]. While cross-trial comparisons of stable disease rates must be interpreted with caution, this data point provides a quantitative benchmark for the drug's clinical activity. For instance, a separate Phase I study of the Hsp90 inhibitor ganetespib (STA-9090) in a similar patient population reported a disease control rate (stable disease ≥16 weeks) of 24.4% [2], highlighting different performance profiles in early-phase trials.

Clinical Activity Stable Disease Solid Tumors

Optimal BIIB-028 (911398-13-5) Research Applications Based on Evidence


Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Due to its well-characterized PK profile with an active metabolite half-life of 2.1 hours [1], BIIB-028 is an ideal candidate for preclinical studies requiring frequent dosing (e.g., twice-weekly schedules) to maintain target engagement. The established relationship between dose, plasma concentration, and PD marker induction (>7.5-fold Hsp70 increase at ≥48 mg/m²) [1] provides a robust framework for building and validating PK/PD models in animal models of cancer.

Studies Investigating Intermittent Target Inhibition

The relatively short half-life of CF2772 (2.1 hours) compared to other Hsp90 inhibitors like ganetespib (7.54 hours) [2] makes BIIB-028 a suitable tool for research exploring the effects of intermittent versus continuous Hsp90 inhibition. This is a critical area of investigation for understanding the balance between efficacy and toxicity, as well as the potential to avoid the induction of pro-survival heat shock proteins like Hsp70 that can occur with prolonged target suppression.

Development of Biomarker-Guided Combination Therapies

BIIB-028's demonstrated ability to robustly increase Hsp70 in PBMCs [1] provides a validated, clinically accessible pharmacodynamic biomarker. This makes the compound a powerful tool for designing rational combination therapies, particularly with agents that may counteract the Hsp70-mediated pro-survival response. Researchers can use Hsp70 induction as a quantitative readout to optimize dosing schedules and select synergistic drug partners in preclinical models.

Translational Research in Solid Tumor Xenograft Models

For investigators seeking to translate findings from in vitro Hsp90 inhibition to in vivo solid tumor models, BIIB-028 offers a direct link to clinical data. The knowledge that human plasma concentrations of its active metabolite exceed the in vitro IC50 of 0.125 µg/mL at clinically relevant doses [1] supports the design of more predictive efficacy studies. This facilitates the selection of appropriate doses in xenograft models that are more likely to correlate with achievable human exposures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biib-028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.